

In-Depth Technical Guide: Health and Safety Information for BAPP Monomer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,2-Bis[4-(4-aminophenoxy)phenyl]propane
Cat. No.:	B132241

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on available data and may not be exhaustive. Always consult the most current Safety Data Sheet (SDS) and follow all applicable safety regulations and best practices in your institution.

Introduction

BAPP, chemically known as **2,2-Bis[4-(4-aminophenoxy)phenyl]propane**, is a diamine monomer with the CAS number 13080-86-9.^{[1][2][3]} It is primarily utilized in the synthesis of high-performance polymers, such as polyimides, and as a curing agent for epoxy resins.^{[1][3]} Given its application in advanced materials, a thorough understanding of its health and safety profile is crucial for personnel handling this chemical.

While extensive toxicological data for BAPP is not readily available in public literature, this guide synthesizes the known safety information and provides insights into potential hazards based on a structurally similar compound. It also outlines standard experimental protocols for assessing the cytotoxicity and genotoxicity of such monomers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of BAPP is provided in the table below.

Property	Value	Reference
Chemical Name	2,2-Bis[4-(4-aminophenoxy)phenyl]propane	[4]
Synonyms	4,4'-(4,4'-Isopropylidenediphenyl-1,1'-diyldioxy)dianiline	[4]
CAS Number	13080-86-9	[4][5]
Molecular Formula	C ₂₇ H ₂₆ N ₂ O ₂	[4]
Molecular Weight	410.52 g/mol	[5]
Appearance	White to off-white or very pale yellow solid powder	[4][5]
Melting Point	128-131 °C	
Solubility	Very slightly soluble in water. Soluble in acetone and Dimethyl sulfoxide (DMSO).	[3]

Health and Safety Information

The following table summarizes the available health and safety data for BAPP, primarily derived from Safety Data Sheets (SDS).

Hazard Category	Information
Acute Toxicity (Oral, Dermal, Inhalation)	No data available. A GHS classification of "Acute Tox. 4" (Harmful if swallowed) has been noted. [6] [7]
Skin Corrosion/Irritation	No data available. A GHS classification of "Skin Irrit. 2" has been noted in some sources. [7]
Serious Eye Damage/Irritation	No data available.
Respiratory or Skin Sensitization	May cause an allergic skin reaction (Skin Sens. 1). [4] [7]
Germ Cell Mutagenicity	No data available.
Carcinogenicity	No data available.
Reproductive Toxicity	No data available.
Specific Target Organ Toxicity (Single Exposure)	No data available.
Specific Target Organ Toxicity (Repeated Exposure)	No data available.
Aspiration Hazard	No data available.

Handling and Storage

Aspect	Recommendation
Handling	Avoid inhalation, ingestion, and contact with skin and eyes. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling. [4]
Storage	Store in a well-ventilated place. Keep container tightly closed. Store at ambient temperature. Stable under normal conditions.
Incompatible Materials	Oxidizing agents.

Emergency Procedures

Situation	Procedure
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact	In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
Inhalation	Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion	If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.
Spill	Use appropriate PPE. Sweep up and place in a suitable container for disposal. Avoid generating dust.

Potential Toxicological Profile and Experimental Assessment

Due to the limited direct toxicological data on **2,2-Bis[4-(4-aminophenoxy)phenyl]propane**, this section draws upon findings for a structurally related monomer, 2,2-bis[4-(acryloxypropoxy)phenyl]propane, to infer potential hazards and guide future research. Studies on this related compound have demonstrated cytotoxicity and genotoxicity in human gingival fibroblasts.^[8] The observed effects were dose- and time-dependent and were mediated by DNA damage and the activation of caspases 3, 8, and 9, suggesting an apoptotic mechanism of cell death.^[8]

Recommended Experimental Protocols for a Comprehensive Safety Assessment

To thoroughly evaluate the safety of BAPP monomer, a battery of in vitro toxicological assays is recommended. Detailed methodologies for these key experiments are provided below.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

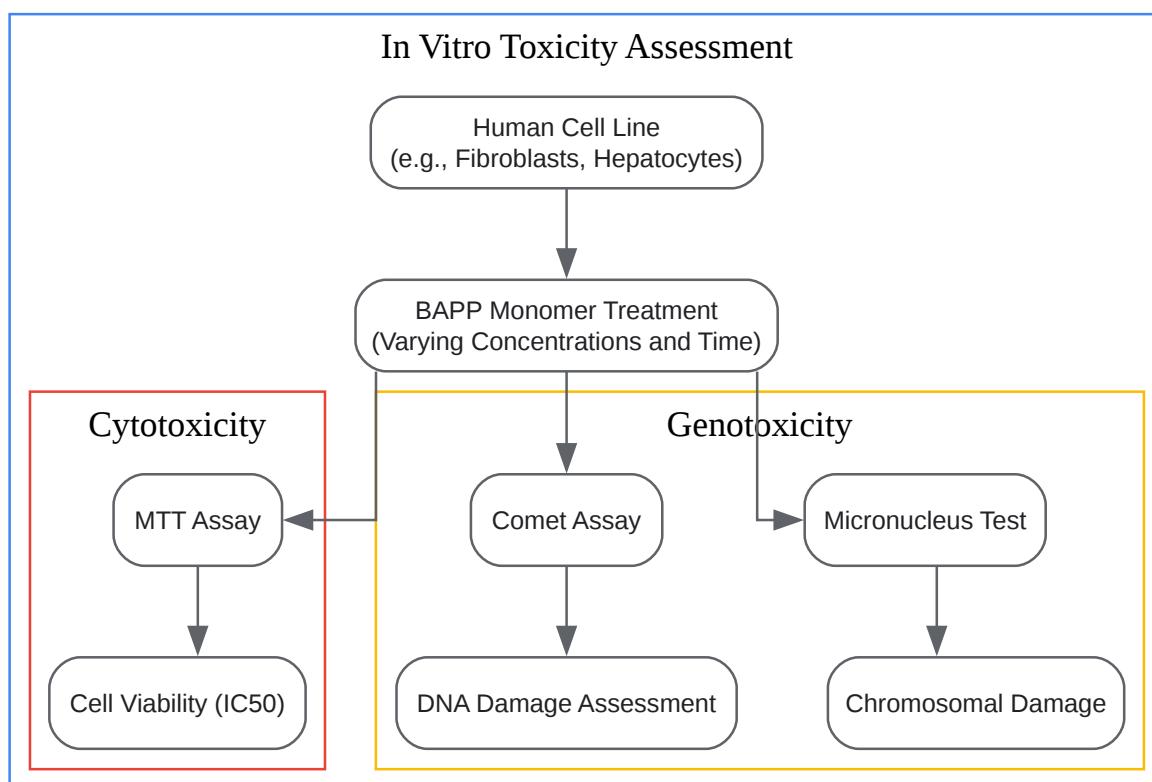
- Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment: Expose the cells to various concentrations of BAPP monomer dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability) for specific time points (e.g., 24, 48, 72 hours). Include untreated and solvent-only controls.
- MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][10]
- Formazan Solubilization: Add a solubilizing agent (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.[9]
- Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[9][10]
- Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

Methodology:

- Cell Treatment: Expose cells to different concentrations of BAPP for a defined period.
- Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
- Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
- Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."
- Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.
- Data Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

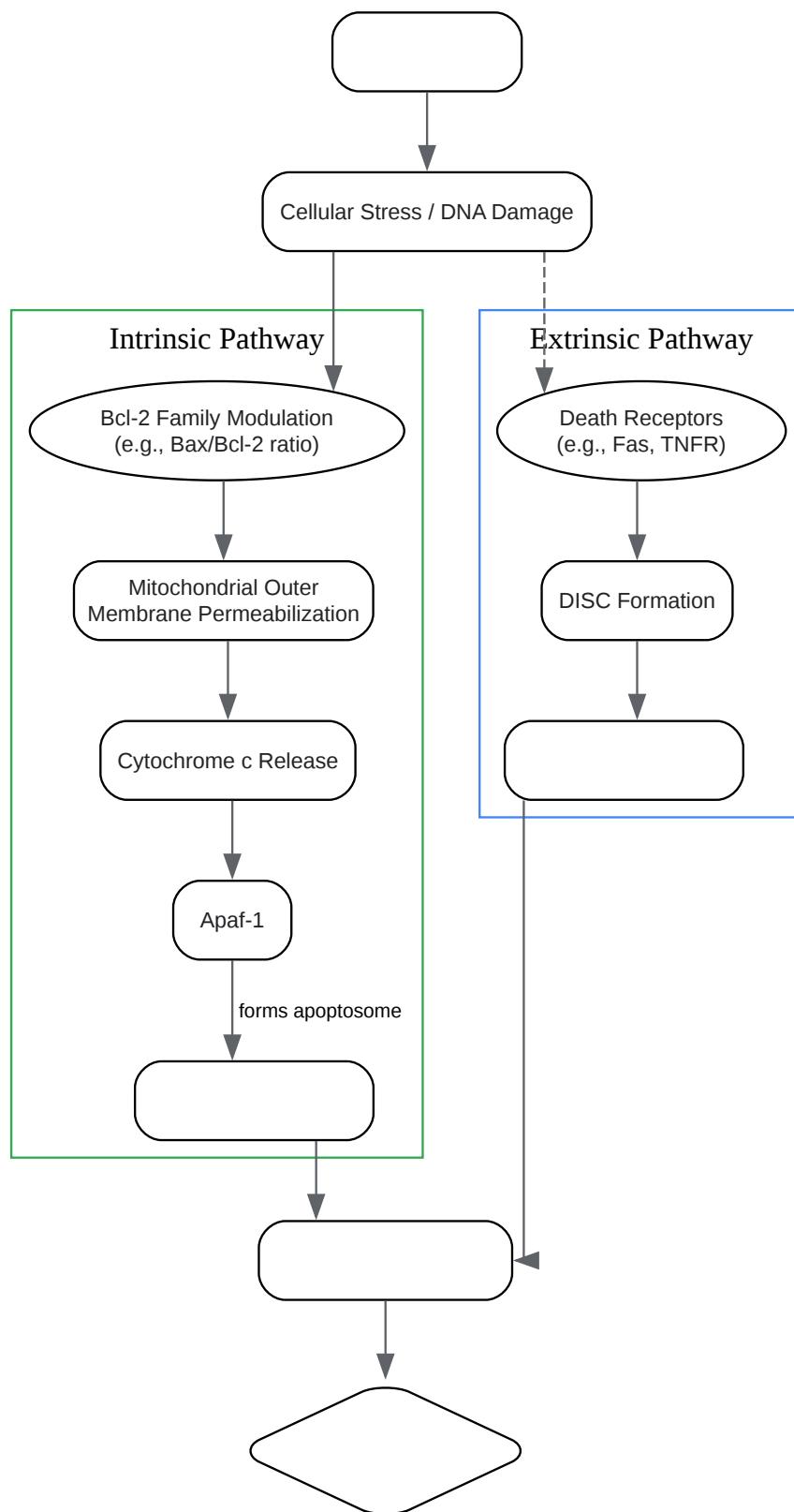
The micronucleus test detects chromosomal damage by identifying small nuclei (micronuclei) that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.


Methodology:

- Cell Treatment: Treat cell cultures with various concentrations of BAPP. A cytokinesis-blocking agent (e.g., cytochalasin B) is often added to identify cells that have completed one cell division.
- Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
- Microscopic Analysis: Score the frequency of micronuclei in binucleated cells (cells that have completed one division) under a microscope.
- Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the control group to determine the genotoxic potential of the compound.

Potential Signaling Pathway of BAPP-Induced Toxicity

Based on the findings for the structurally similar monomer, a plausible mechanism for BAPP-induced cytotoxicity involves the induction of apoptosis through the activation of caspase signaling pathways. The diagram below illustrates a potential workflow for investigating BAPP toxicity and a hypothetical signaling cascade.


Experimental Workflow for BAPP Toxicity Assessment

[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing the in vitro toxicity of BAPP monomer.

Hypothetical Apoptotic Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathways for BAPP-induced apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | 13080-86-9 [chemicalbook.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. labproinc.com [labproinc.com]
- 6. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | 13080-86-9 | TCI AMERICA [tcichemicals.com]
- 7. 4,4'-(Isopropylidenebis(4,1-phenyleneoxy))dianiline | C27H26N2O2 | CID 83119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The effects of cytotoxicity and genotoxicity induced by 2,2-bis[4-(acryloxypropoxy)phenyl]propane via caspases in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. MTT assay protocol | Abcam [abcam.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Health and Safety Information for BAPP Monomer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132241#health-and-safety-information-for-bapp-monomer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com